molecular formula C15H10N2O2 B1197365 1-Methoxycanthinone CAS No. 60755-86-4

1-Methoxycanthinone

Cat. No.: B1197365
CAS No.: 60755-86-4
M. Wt: 250.25 g/mol
InChI Key: LEPXKGXTXIACRO-UHFFFAOYSA-N
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Description

1-Methoxycanthinone is a β-carboline alkaloid characterized by a methoxy group (-OCH₃) substituted at the 1-position of the canthin-6-one backbone. It is structurally related to other canthinone derivatives, which are notable for their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties .

Properties

CAS No.

60755-86-4

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

8-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

InChI

InChI=1S/C15H10N2O2/c1-19-12-8-16-10-6-7-13(18)17-11-5-3-2-4-9(11)14(12)15(10)17/h2-8H,1H3

InChI Key

LEPXKGXTXIACRO-UHFFFAOYSA-N

SMILES

COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43

Canonical SMILES

COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43

Other CAS No.

60755-86-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, analytical, and biological differences between 1-methoxycanthinone and related compounds:

Compound Substituent Position Molecular Weight (g/mol) Key Analytical Data Biological Activity Source
1-Methoxycanthinone 1-OCH₃ ~250 (estimated) Identified via virtual screening (PubChem ID: MOL006301) Potential anti-inflammatory activity in ulcerative colitis models Ailanthus altissima
5-Methoxycanthin-6-one 5-OCH₃ 250.24 ESI–MS: m/z 250.8 [M+H]⁺; ¹H-NMR: δ 4.07 (3H, s, OCH₃), 7.51–8.78 (aromatic protons) Cytotoxic activity reported in cancer cell lines Synthetic/Natural sources
Canthin-6-one No substitution 220.23 Base structure for derivatives; lacks methoxy/hydroxy groups Broad-spectrum antimicrobial and antitumor effects Multiple plant species
1-Hydroxycanthin-6-one 1-OH 236.23 Not explicitly detailed in evidence Likely reduced lipophilicity vs. methoxy analog; activity under investigation Ailanthus altissima
4-Hydroxycanthin-6-one 4-OH 236.23 Not explicitly detailed in evidence Structural isomerism may influence target binding in biological systems Ailanthus altissima

Key Findings:

Substituent Position and Bioactivity: The position of the methoxy group significantly impacts biological activity. For example, 5-methoxycanthin-6-one exhibits cytotoxicity in cancer models , whereas 1-methoxycanthinone is implicated in anti-inflammatory pathways . Hydroxy-substituted analogs (e.g., 1-hydroxycanthin-6-one) may have reduced membrane permeability due to higher polarity compared to methoxy derivatives .

Analytical Differentiation: ¹H-NMR and ESI–MS are critical for distinguishing isomers. For instance, 5-methoxycanthin-6-one shows distinct aromatic proton shifts (δ 7.51–8.78) and a singlet for the methoxy group at δ 4.07 , whereas 1-methoxycanthinone would exhibit different splitting patterns due to altered electronic environments.

Therapeutic Potential: 1-Methoxycanthinone’s role in ulcerative colitis highlights its unique interaction with inflammatory targets (e.g., NF-κB or COX-2) compared to the pro-apoptotic mechanisms of 5-methoxycanthin-6-one in cancer .

Structural and Functional Insights

  • Methoxy vs.
  • Backbone Modifications : Canthin-6-one derivatives with substitutions at positions 1, 4, or 5 exhibit varied binding affinities to enzymes and receptors, underscoring the importance of substituent positioning in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxycanthinone
Reactant of Route 2
1-Methoxycanthinone

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